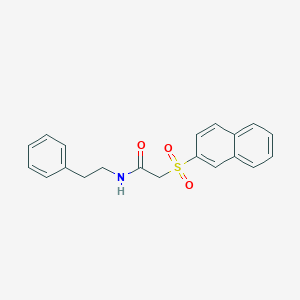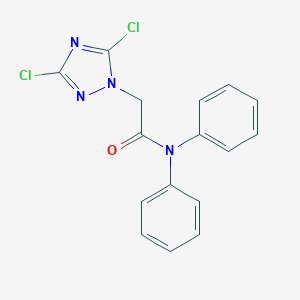![molecular formula C20H21N3O6S2 B277237 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has shown promising results in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound X can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a specific protein known as Bcl-2. Additionally, this compound X has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Mecanismo De Acción
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X involves its interaction with specific proteins and enzymes in the body. Specifically, this compound X has been shown to inhibit the activity of Bcl-2, a protein that plays a role in regulating cell death. By inhibiting the activity of Bcl-2, this compound X can induce apoptosis in cancer cells. Additionally, this compound X has been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
This compound X has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting the aggregation of amyloid-beta peptides. Additionally, studies have shown that this compound X can modulate the activity of specific enzymes in the body, including protein kinases and proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, the synthesis method for this compound X has been optimized to minimize impurities and ensure consistency. However, one limitation of using this compound X in lab experiments is that it may not be suitable for certain applications due to its specific mechanism of action and biochemical effects.
Direcciones Futuras
There are several potential future directions for research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X. One area of interest is further investigating its potential as a treatment for Alzheimer's disease, as well as exploring its potential as a treatment for other neurodegenerative diseases. Additionally, research could focus on developing new derivatives of this compound X with improved efficacy and reduced toxicity. Finally, studies could investigate the potential of this compound X as a treatment for other types of cancer beyond those that have already been studied.
Métodos De Síntesis
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X is synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride to produce 2-(chloromethyl)benzothiazole. The resulting compound is then reacted with 4-(piperidin-1-ylsulfonyl)aniline to yield this compound X. The synthesis method for this compound X has been optimized to produce high yields and purity.
Propiedades
Fórmula molecular |
C20H21N3O6S2 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N-(4-piperidin-1-ylsulfonylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H21N3O6S2/c24-19(14-23-20(25)17-6-2-3-7-18(17)31(23,28)29)21-15-8-10-16(11-9-15)30(26,27)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24) |
Clave InChI |
ZRRQVKSYULCKOB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)